(2E)-3-(1-benzothien-3-yl)acrylic acid

Catalog No.
S3719406
CAS No.
916834-37-2
M.F
C11H8O2S
M. Wt
204.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(1-benzothien-3-yl)acrylic acid

CAS Number

916834-37-2

Product Name

(2E)-3-(1-benzothien-3-yl)acrylic acid

IUPAC Name

(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

InChI

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+

InChI Key

OCCNZXOFXUAHOB-AATRIKPKSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O

(2E)-3-(1-benzothien-3-yl)acrylic acid is an organic compound with the molecular formula C11_{11}H8_8O2_2S and a molecular weight of approximately 204.245 g/mol. This compound features a benzothienyl group, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring, attached to an acrylic acid moiety. The compound is classified under the category of acrylic acids, which are known for their versatile chemical properties and applications in various fields including materials science and biochemistry .

There is no current information available on the specific mechanism of action of (2E)-3-(1-benzothien-3-yl)acrylic acid.

As information on this specific compound is limited, it's important to handle any unknown compound with caution. Similar molecules with a benzothiophene ring can sometimes have:

  • Moderate toxicity: It's advisable to handle it with gloves and proper personal protective equipment.
  • Potential skin and eye irritation: Avoid contact with skin and eyes.
  • Chemical Properties and Potential Uses

    Scientific databases like PubChem () provide basic information on the compound's structure and properties, but no mention of specific research applications. Its structure suggests potential for applications similar to other acrylic acids, such as in the synthesis of polymers or pharmaceuticals. However, further research is needed to confirm these possibilities.

  • Limited Literature Availability

    A search of scientific literature databases yields few results directly referencing (2E)-3-(1-benzothien-3-yl)acrylic acid. This suggests that research on this specific compound is limited or not widely published.

  • Future Research Directions

    Given the presence of both an acrylic acid and a benzothiophene group, (2E)-3-(1-benzothien-3-yl)acrylic acid could be of interest for researchers in various fields. Potential areas of exploration include:

    • Material Science: Investigating its use as a monomer in the synthesis of novel polymers with specific properties.
    • Medicinal Chemistry: Studying its potential biological activity or use as a building block for drug design.
    • Organic Chemistry: Exploring its reactivity and potential applications in organic synthesis.
Typical of acrylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Michael Addition: Acting as an electrophile in conjugate addition reactions with nucleophiles.
  • Polymerization: Undergoing radical polymerization to form polymers, which can be utilized in coatings and adhesives.

These reactions highlight the compound's reactivity and potential applications in synthetic chemistry .

Research into the biological activity of (2E)-3-(1-benzothien-3-yl)acrylic acid indicates potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory and anticancer activities. The presence of the benzothienyl moiety may enhance the compound's interaction with biological targets, making it a candidate for further pharmacological studies. Specific biological assays are necessary to determine its efficacy and mechanism of action .

The synthesis of (2E)-3-(1-benzothien-3-yl)acrylic acid can be achieved through various methods, including:

  • Condensation Reactions: Combining appropriate thienyl compounds with acrylates or acrylic acid derivatives under acidic or basic conditions.
  • Cyclization Reactions: Utilizing cyclization techniques that involve thiophene derivatives to form the benzothienyl structure followed by functionalization to introduce the acrylic moiety.

These methods allow for the efficient production of this compound while maintaining structural integrity

(2E)-3-(1-benzothien-3-yl)acrylic acid has several potential applications:

  • Material Science: As a monomer in polymer synthesis, contributing to materials with unique properties.
  • Pharmaceuticals: Investigated for use in drug development due to its potential biological activity.
  • Agricultural Chemistry: Possible application as a pesticide or herbicide due to its structural characteristics that may interact with biological systems.

These applications underscore the compound's versatility and importance in various research fields .

Interaction studies involving (2E)-3-(1-benzothien-3-yl)acrylic acid focus on its binding affinity to specific biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with proteins involved in inflammatory processes and cancer pathways. Detailed interaction studies using techniques such as molecular docking and surface plasmon resonance are essential to elucidate the exact mechanisms by which this compound exerts its effects .

Several compounds share structural similarities with (2E)-3-(1-benzothien-3-yl)acrylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2E)-3-(1,3-benzothiazol-2-yl)acrylic acidC11_{11}H8_{8}N2_{2}O2_{2}SContains nitrogen in addition to sulfur
(2E)-3-(2-thienyl)acrylic acidC7_{7}H6_{6}O2_{2}SSimpler structure without benzene fusion
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acidC11_{11}H7_7ClO4_4SChlorine substitution affecting reactivity

The uniqueness of (2E)-3-(1-benzothien-3-yl)acrylic acid lies in its specific arrangement of sulfur within a fused ring system, which may influence its biological activity differently compared to other similar compounds. This distinct structure could lead to varied applications and interactions within biological systems .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.02450067 g/mol

Monoisotopic Mass

204.02450067 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-20-2023

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